Lipophilicity Control: cLogP Reduction Relative to the 4-Fluoro Isomer
The 3-fluorophenyl-substituted target compound exhibits a computationally predicted logP (cLogP) of 1.34, which is substantially lower than the experimentally predicted logP of 4.11 for the 4-fluorophenyl isomer [REFS-1, REFS-2]. This 2.77 log-unit difference corresponds to an approximately 590-fold lower partition coefficient, measured under standard in silico conditions. Lower lipophilicity often correlates with reduced non-specific protein binding, lower phospholipidosis risk, and improved aqueous solubility [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.34 |
| Comparator Or Baseline | 4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine (CAS 84857-13-6), logP = 4.11 |
| Quantified Difference | ΔlogP = -2.77 (target is more hydrophilic) |
| Conditions | Predicted values using separate validated computational methods; target cLogP from Postera.ai platform, comparator logP from Chemsrc database |
Why This Matters
For procurement decisions, a 2.77 log-unit lower cLogP can indicate a meaningfully different pharmacokinetic behavior and aqueous solubility profile, which may favor the 3-fluoro compound in early discovery for in vitro assay compatibility and reduced non-specific binding.
- [1] Postera.ai Molecule Details. 4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine cLogP prediction. Accessed via COVID Moonshot database. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5, 235–248 (2010). View Source
